
4-Hydroxy-2-methylbenzaldehyde
描述
4-Hydroxy-2-methylbenzaldehyde is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the hydroxylation of 2-methylbenzaldehyde using appropriate oxidizing agents. Another method includes the formylation of 4-hydroxy-2-methylphenol using formylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2-methylphenol. This process typically employs catalysts such as copper or vanadium oxides under controlled temperature and pressure conditions to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Hydroxy-2-methylbenzoic acid.
Reduction: 4-Hydroxy-2-methylbenzyl alcohol.
Substitution: Halogenated derivatives such as 4-hydroxy-2-methyl-3-chlorobenzaldehyde.
科学研究应用
4-Hydroxy-2-methylbenzaldehyde has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential antifungal and antibacterial properties.
Industry: It serves as a precursor for the synthesis of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 4-Hydroxy-2-methylbenzaldehyde involves its ability to disrupt cellular redox homeostasis. It acts as a redox-active compound, interfering with the antioxidation systems of cells. This disruption can lead to oxidative stress, which is detrimental to microbial cells, making it effective as an antimicrobial agent . The compound targets molecular pathways involving superoxide dismutases and glutathione reductase, among others .
相似化合物的比较
- 2-Hydroxy-4-methylbenzaldehyde
- 4-Hydroxy-3-methylbenzaldehyde
- 4-Hydroxy-2-methoxybenzaldehyde
- 4-Hydroxy-2-methylbenzoic acid
Comparison: 4-Hydroxy-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it has a higher propensity for undergoing electrophilic substitution reactions at the ortho and para positions relative to the hydroxyl group. This makes it particularly useful in synthetic organic chemistry for the preparation of complex molecules .
属性
IUPAC Name |
4-hydroxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-8(10)3-2-7(6)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWWIEFMFPWBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332480 | |
| Record name | 4-Hydroxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41438-18-0 | |
| Record name | 4-Hydroxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41438-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-hydroxy-2-methylbenzaldehyde synthesized and what is its role in the development of potential antibacterial agents?
A1: this compound is synthesized by treating meta-cresol with chloroform via the Reimer-Tiemann formylation reaction []. This compound serves as a crucial building block for synthesizing 4-hydroxy-2-methylchalcone through a Claisen-Schmidt reaction with acetophenone []. This chalcone derivative exhibits promising antibacterial activity against both Escherichia coli and Staphylococcus aureus, with greater efficacy observed against E. coli [].
Q2: How does the antibacterial activity of 4-hydroxy-2-methylchalcone compare to other chalcone derivatives?
A2: Research indicates that 4-hydroxy-2-methylchalcone demonstrates superior antibacterial activity against Escherichia coli compared to Staphylococcus aureus []. Furthermore, its activity profile is comparable to that of 4-hydroxy-3-methoxychalcone and standard chalcone compounds, also showing better inhibition against E. coli []. This suggests that structural variations within the chalcone scaffold, particularly the presence and position of hydroxyl and methoxy substituents, can influence antibacterial efficacy and target specificity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

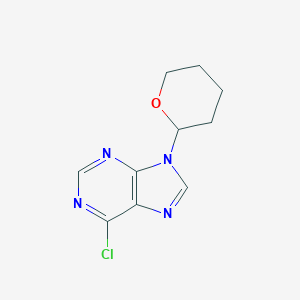
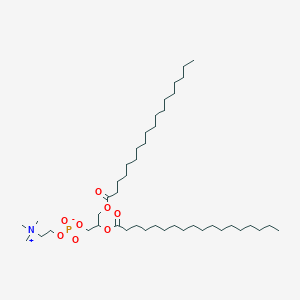

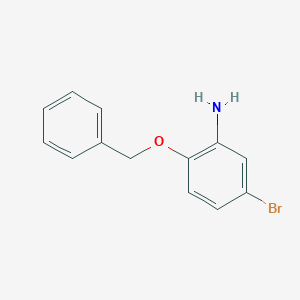
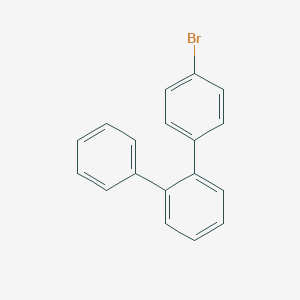

![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
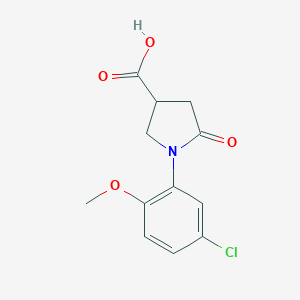
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)



